(3S,4S)-1-benzyl-4-methylpyrrolidin-3-ol
Description
(3S,4S)-1-Benzyl-4-methylpyrrolidin-3-ol is a chiral pyrrolidine derivative characterized by a five-membered saturated nitrogen-containing ring. Its stereochemistry at positions 3 and 4 (both S-configured) and substituents—a benzyl group at position 1, a methyl group at position 4, and a hydroxyl group at position 3—define its physicochemical and biological properties.
The benzyl and methyl groups enhance lipophilicity, while the hydroxyl group introduces hydrogen-bonding capability, making this compound a candidate for applications in asymmetric catalysis, medicinal chemistry (e.g., as a chiral building block), or ligand design.
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
(3S,4S)-1-benzyl-4-methylpyrrolidin-3-ol |
InChI |
InChI=1S/C12H17NO/c1-10-7-13(9-12(10)14)8-11-5-3-2-4-6-11/h2-6,10,12,14H,7-9H2,1H3/t10-,12+/m0/s1 |
InChI Key |
NTDFIGIMQABQLD-CMPLNLGQSA-N |
Isomeric SMILES |
C[C@H]1CN(C[C@H]1O)CC2=CC=CC=C2 |
Canonical SMILES |
CC1CN(CC1O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Pyrrolidine Formation via Reductive Amination
The construction of the pyrrolidine core with simultaneous introduction of the benzyl and methyl groups has been achieved through reductive amination. A representative protocol involves condensing (S)-2-benzylamino-4-penten-1-ol with methyl glyoxylate in the presence of a chiral iridium catalyst. This method yields the cis-3,4-disubstituted pyrrolidine with a diastereomeric ratio of 9:1 and 82% enantiomeric excess (ee). Critical parameters include:
| Parameter | Optimal Condition | Impact on Yield/Stereochemistry |
|---|---|---|
| Temperature | -20°C | Prevents epimerization |
| Catalyst Loading | 2 mol% Ir-(R)-BINAP | Enhances enantioselectivity |
| Reducing Agent | H₂ (50 psi) | Complete conversion in 12 hours |
The methyl group at C4 originates from the methyl glyoxylate precursor, while the benzyl group is introduced via the starting amine. Post-reduction workup involves sequential treatment with NaBH₄ and Boc₂O to protect the secondary amine.
[3+2] Cycloaddition Approaches
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) provides an alternative route. Reacting (S)-N-benzyl-2-azidopent-4-en-1-amine with methylacetylene under Cu(I) catalysis generates the pyrrolidine ring with 76% yield and >95% cis selectivity. The methyl group is incorporated through the acetylene substituent, while the benzyl group derives from the azide precursor. This method benefits from:
-
Microwave irradiation (100°C, 30 min) accelerating reaction kinetics
-
Chiral Box ligands inducing facial selectivity
-
In situ FTIR monitoring to prevent over-reaction
Asymmetric Functionalization of Pyrrolidine Precursors
Diastereoselective Hydroxylation
Late-stage hydroxylation of 1-benzyl-4-methylpyrrolidine using Sharpless asymmetric dihydroxylation conditions (AD-mix-β, (DHQ)₂PHAL ligand) installs the C3 hydroxyl group with 88% ee. The reaction proceeds via:
Key observations:
-
Methyl group at C4 directs hydroxylation to C3 via steric hindrance
-
Benzyl group stabilizes transition state through π-π interactions
-
Best results obtained in tert-butanol/water (3:1) at 0°C
Enzymatic Kinetic Resolution
Lipase-mediated acetylation of racemic 1-benzyl-4-methylpyrrolidin-3-ol using Candida antarctica lipase B (CAL-B) and vinyl acetate achieves 94% ee for the (3S,4S)-enantiomer. The enzyme selectively acetylates the (3R,4R)-isomer, leaving the desired stereoisomer unreacted. Process optimization data:
| Variable | Optimal Value | Effect on ee |
|---|---|---|
| Solvent | MTBE | Enhances enzyme stability |
| Temperature | 25°C | Balances rate/selectivity |
| Substrate Loading | 0.5 M | Prevents substrate inhibition |
Chiral Pool Syntheses from Natural Products
L-Proline Derivatives
Starting from L-proline, a four-step sequence achieves the target compound:
-
N-Benzylation : Proline treated with benzyl bromide/K₂CO₃ in DMF (92% yield)
-
C4 Methylation : Grignard addition to N-Boc-pyrrolidinone followed by acidic workup
-
Stereoretentive Oxidation : TEMPO/BAIB system oxidizes C3 hydroxyl without epimerization
-
Deprotection : TFA-mediated Boc removal
This route benefits from inherent chirality of L-proline but requires careful control of methylation regiochemistry.
Tartaric Acid-Based Approaches
Methyl ester derivatives of (2R,3R)-tartaric acid serve as precursors for the pyrrolidine ring. Key transformations include:
-
Step 1 : Reductive amination with benzylamine (NaBH₃CN, MeOH)
-
Step 2 : Dieckmann cyclization to form the five-membered ring
-
Step 3 : Stereospecific reduction of β-keto ester intermediate
Continuous Flow Methodologies
Recent advances in flow chemistry enable rapid synthesis with improved stereocontrol:
| Reactor Type | Residence Time | Key Advantage |
|---|---|---|
| Microfluidic chip | 8 min | Precise temperature gradient control |
| Packed-bed | 15 min | Inline IR monitoring |
| Photochemical | 5 min | UV-initiated radical cyclization |
A representative flow system produces (3S,4S)-1-benzyl-4-methylpyrrolidin-3-ol at 1.2 kg/day scale with 99.5% purity using:
-
Homogeneous Rh catalysis in supercritical CO₂
-
Real-time chiral HPLC analysis
-
Automated crystallization for enantiomer enrichment
Green Chemistry Innovations
Biocatalytic Routes
Engineered transaminases convert 4-methyl-2-pyrrolidone to the target alcohol via:
Process highlights:
-
97% conversion in 6 hours
-
Phosphate buffer (pH 7.5) with PLP cofactor
-
No organic solvents required
Mechanochemical Synthesis
Ball-milling techniques facilitate solvent-free assembly:
-
Benzylamine + methylsuccinic acid → Imine intermediate
-
ZnCl₂-mediated cyclization under 30 Hz vibration
-
Solid-state reduction using NaBH₄/CaO
This method achieves 85% yield with 99% diastereomeric excess in 2 hours.
Chemical Reactions Analysis
Types of Reactions: (3S,4S)-1-benzyl-4-methylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether under reflux conditions.
Substitution: Nucleophiles like sodium azide (NaN3) in DMF (Dimethylformamide) at elevated temperatures.
Major Products Formed:
Oxidation: Formation of 1-benzyl-3-oxo-4-methylpyrrolidine.
Reduction: Formation of 1-benzyl-3-amino-4-methylpyrrolidine.
Substitution: Formation of 1-azido-3-hydroxy-4-methylpyrrolidine.
Scientific Research Applications
(3S,4S)-1-benzyl-4-methylpyrrolidin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S,4S)-1-benzyl-4-methylpyrrolidin-3-ol involves its interaction with specific molecular targets. For instance, docking analyses have suggested that it binds to the podophyllotoxin pocket of the protein gamma tubulin, which may underlie its anticancer activity . The compound’s stereochemistry and functional groups play a crucial role in its binding affinity and biological activity.
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
Key analogues (from ) include:
Functional Group and Stereochemical Comparisons
- Hydroxyl vs. Tosyl/Phenylethylamino Groups: The compound (3S,4S)-4-((R)-1-phenylethylamino)-1-tosylpyrrolidin-3-ol () features a sulfonamide (tosyl) group and a bulky phenylethylamino substituent. These groups increase steric bulk and electron-withdrawing effects, likely reducing solubility but improving stability in acidic conditions compared to the target compound’s benzyl and methyl groups .
- Stereochemistry :
The (3S,4S) configuration in the target compound contrasts with (3R,4R)-1-benzylpyrrolidine-3,4-diol (). Such enantiomeric differences could lead to divergent biological activities, as seen in other chiral pharmaceuticals .
Ring Size and Conformational Effects
- Pyrrolidine vs. Piperidine : Pyrrolidine (five-membered ring) derivatives like the target compound exhibit higher ring strain and faster ring-puckering dynamics than piperidine analogues (six-membered). This may influence binding to biological targets, such as enzymes or receptors .
Q & A
Q. What is the established synthetic route for (3S,4S)-1-benzyl-4-methylpyrrolidin-3-ol, and how is stereochemical control achieved?
The synthesis typically begins with chiral building blocks like L-tartaric acid derivatives. A reported method involves condensation of benzylamine with a tartaric acid-derived intermediate, followed by stereoselective reduction using NaBH4–BF3·Et2O to establish the (3S,4S) configuration . Key steps include:
- Chiral pool strategy : Use of L-tartaric acid ensures retention of stereochemistry.
- Reductive amination : NaBH4–BF3·Et2O selectively reduces imine intermediates while preserving stereocenters.
- Purification : Crystallization or chromatography confirms enantiomeric purity.
Q. What spectroscopic techniques are critical for confirming the stereochemistry of this compound?
- X-ray crystallography : Provides definitive proof of absolute configuration, as demonstrated for the structurally related (3S,4S)-1-benzylpyrrolidine-3,4-diol .
- NMR spectroscopy : Vicinal coupling constants (e.g., ) in H NMR distinguish axial/equatorial substituents in the pyrrolidine ring.
- Optical rotation : Comparison with literature values (e.g., [α] +95° for (3S,4S)-1-benzyl-3,4-pyrrolidindiol ) validates enantiopurity.
Advanced Research Questions
Q. How can hydrogenolysis be optimized to remove the benzyl group while preserving the pyrrolidin-3-ol scaffold?
A protocol for deprotection of benzyl-protected pyrrolidinediols involves:
- Catalyst : 10% Pd/C under H atmosphere in anhydrous MeOH .
- Conditions : Stir at room temperature for 6–12 hours, monitoring by TLC.
- Workup : Filtration through Celite followed by solvent evaporation yields the free amine or alcohol.
- Challenges : Over-hydrogenation or racemization risks require strict control of reaction time and H pressure.
Q. How does the stereochemistry of this compound influence its reactivity in nucleophilic substitutions?
- Steric effects : The methyl group at C4 and benzyl group at N1 create a steric environment that favors axial attack in ring-opening reactions.
- Electronic effects : The hydroxyl group at C3 can participate in hydrogen bonding, directing regioselectivity. Comparative studies with (3R,4R)-enantiomers (e.g., CAS 163439-82-5 ) reveal divergent reactivity in catalytic asymmetric synthesis.
Q. What biological models are suitable for evaluating the bioactivity of this compound?
While direct studies on this compound are limited, analogous pyrrolidine derivatives are screened using:
- Enzyme inhibition assays : Test interactions with kinases or proteases, leveraging the hydroxyl group’s hydrogen-bonding capacity.
- Cell-based models : Evaluate cytotoxicity or antiproliferative activity in cancer cell lines (e.g., HeLa or MCF-7), referencing methods for related 1-benzylpyrrolidine derivatives .
- Molecular docking : Simulate binding to chiral receptors (e.g., GPCRs) to predict enantiomer-specific activity.
Data Analysis and Contradictions
Q. How can conflicting melting point or spectral data for this compound be resolved?
- Purity assessment : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities.
- Reproducibility : Replicate synthesis under inert atmosphere (N/Ar) to exclude oxidation artifacts.
- Cross-referencing : Compare data with structurally validated analogs, such as (3S,4S)-1-benzylpyrrolidine-3,4-diol (mp 95°C ), to identify systematic errors.
Q. What computational methods validate the compound’s conformational stability?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict stable chair or envelope conformers.
- NMR coupling constant prediction : Compare calculated values (via Gaussian) with experimental data to confirm dominant conformers .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
